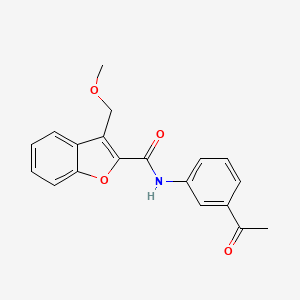![molecular formula C8H20N2O4P- B14724372 Bis[2-(dimethylamino)ethyl] phosphate CAS No. 6094-80-0](/img/structure/B14724372.png)
Bis[2-(dimethylamino)ethyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(dimethylamino)ethyl] phosphate: is an organic compound with the molecular formula C8H20N2O4P. It is a colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is primarily used as a catalyst in the production of polyurethane foams and other polymeric materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dimethylaminoethanol and Phosphoric Acid Reaction: One common method involves the reaction of dimethylaminoethanol with phosphoric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Dimethylaminoethyl Chloride and Sodium Phosphate Reaction: Another method involves the reaction of dimethylaminoethyl chloride with sodium phosphate. This reaction also requires specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods: Industrial production of Bis[2-(dimethylamino)ethyl] phosphate often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[2-(dimethylamino)ethyl] phosphate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, often involving reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions are common, where one functional group in the molecule is replaced by another. These reactions often require catalysts and specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Various metal catalysts, such as palladium or platinum, are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler amine compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Bis[2-(dimethylamino)ethyl] phosphate is widely used as a catalyst in organic synthesis, particularly in the production of polyurethane foams.
Polymerization: It plays a crucial role in the polymerization processes for various industrial applications.
Biology:
Enzyme Inhibition: Research has shown that this compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique chemical properties make it a candidate for use in the development of new pharmaceuticals.
Industry:
Polyurethane Foam Production: It is extensively used in the production of flexible and rigid polyurethane foams, which are used in a variety of applications, including insulation, cushioning, and packaging.
Mécanisme D'action
Molecular Targets and Pathways: Bis[2-(dimethylamino)ethyl] phosphate exerts its effects primarily through its role as a catalyst. It facilitates the formation and stabilization of intermediates during chemical reactions, thereby increasing the reaction rate. The compound interacts with various molecular targets, including enzymes and other proteins, to exert its catalytic effects.
Comparaison Avec Des Composés Similaires
Bis[2-(dimethylamino)ethyl] ether: This compound is similar in structure but lacks the phosphate group, making it less effective as a catalyst in certain reactions.
Dimethylaminoethyl Chloride: While structurally related, this compound has different reactivity and applications due to the presence of the chloride group.
Uniqueness: The presence of the phosphate group in Bis[2-(dimethylamino)ethyl] phosphate makes it particularly effective as a catalyst in polymerization reactions. This unique feature distinguishes it from other similar compounds and enhances its utility in various industrial and research applications.
Propriétés
Numéro CAS |
6094-80-0 |
|---|---|
Formule moléculaire |
C8H20N2O4P- |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
bis[2-(dimethylamino)ethyl] phosphate |
InChI |
InChI=1S/C8H21N2O4P/c1-9(2)5-7-13-15(11,12)14-8-6-10(3)4/h5-8H2,1-4H3,(H,11,12)/p-1 |
Clé InChI |
RBFJMCJVAOLISW-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CCOP(=O)([O-])OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



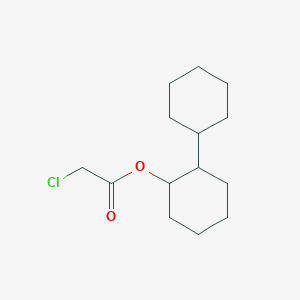
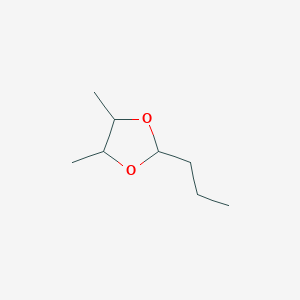
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)

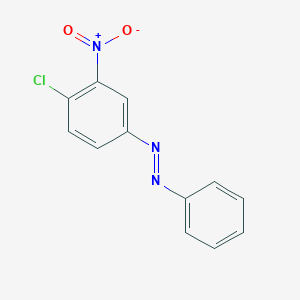
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)

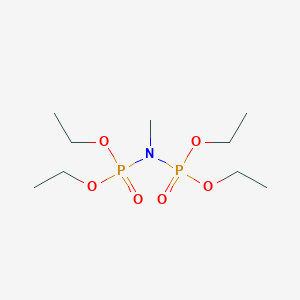



![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
